An In-depth Technical Guide to 5-Bromo-8-chloroisoquinoline: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 5-Bromo-8-chloroisoquinoline: A Privileged Scaffold for Modern Drug Discovery
Introduction: The Strategic Importance of Halogenated Isoquinolines
The isoquinoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with profound pharmacological activities.[1][2] Its derivatives are integral to numerous clinically approved drugs, demonstrating efficacy as anticancer agents, antihypertensives, antivirals, and anesthetics.[3][4] The strategic introduction of halogen atoms onto this scaffold is a well-established methodology for modulating a compound's physicochemical properties—such as lipophilicity and metabolic stability—and enhancing its binding affinity to biological targets.
This guide provides an in-depth technical overview of 5-Bromo-8-chloroisoquinoline, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, structural attributes, synthesis, and reactivity, contextualizing its potential within the broader landscape of drug discovery by examining the established bioactivities of related halogenated isoquinolines.
PART 1: Molecular Structure and Physicochemical Properties
5-Bromo-8-chloroisoquinoline is a disubstituted isoquinoline characterized by a bromine atom at the C5 position and a chlorine atom at the C8 position of the fused ring system. This specific substitution pattern imparts unique electronic and steric properties that can be exploited in further chemical modifications.
Figure 1. 2D Structure of 5-Bromo-8-chloroisoquinoline
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | References |
| CAS Number | 956003-79-5 | [1] |
| Molecular Formula | C₉H₅BrClN | [1] |
| Molecular Weight | 242.50 g/mol | [3] |
| Appearance | White to off-white or pale yellow crystalline powder | [3] |
| Melting Point | 73-77 °C | [3] |
| Density | 1.69 g/cm³ | [3] |
| Solubility | Soluble in DMSO and ethanol; slightly soluble in water | [1][3] |
| SMILES | Clc1cccc2c1c(Br)ccc2n | [1] |
| InChIKey | RRKXGHIWLJDUIU-UHFFFAOYSA-N | [1] |
PART 2: Spectroscopic Characterization
Disclaimer: Experimental spectroscopic data for 5-Bromo-8-chloroisoquinoline is not widely available in peer-reviewed literature. The NMR data presented below is computationally predicted and should be used as a reference for tentative identification. Experimental verification is required for definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR spectra provide valuable insight into the chemical environment of the protons and carbons within the molecule.
| Predicted ¹H NMR | Predicted ¹³C NMR |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~ 9.35 (s, 1H, H-1) | ~ 152.1 (C-1) |
| ~ 8.50 (d, 1H, H-3) | ~ 145.0 (C-8a) |
| ~ 7.85 (d, 1H, H-4) | ~ 135.5 (C-4a) |
| ~ 7.70 (d, 1H, H-7) | ~ 132.0 (C-7) |
| ~ 7.60 (d, 1H, H-6) | ~ 129.0 (C-6) |
| ~ 128.5 (C-8) | |
| ~ 125.0 (C-4) | |
| ~ 122.0 (C-3) | |
| ~ 118.0 (C-5) |
Predictions generated using standard computational models. Actual shifts may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Bromo-8-chloroisoquinoline is expected to show characteristic absorption bands corresponding to its aromatic structure. Key expected peaks include:
-
C-H stretching (aromatic): 3100-3000 cm⁻¹
-
C=C and C=N stretching (aromatic ring): 1620-1450 cm⁻¹
-
C-H bending (aromatic): 900-675 cm⁻¹
-
C-Cl stretching: 850-550 cm⁻¹
-
C-Br stretching: 690-515 cm⁻¹
PART 3: Synthesis and Mechanistic Rationale
The synthesis of 5-Bromo-8-chloroisoquinoline is efficiently achieved via electrophilic aromatic substitution on a pre-functionalized isoquinoline core. The most direct reported method involves the chlorination of 5-bromoisoquinoline.[5]
Experimental Protocol: Synthesis of 5-Bromo-8-chloroisoquinoline
This two-step procedure starts with the synthesis of the key intermediate, 5-bromoisoquinoline, from isoquinoline, followed by regioselective chlorination.
Step 1: Synthesis of 5-Bromoisoquinoline [6]
-
Reaction Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid (e.g., 130 mL). The acid is cooled to -20°C using a dry ice/acetone bath.
-
Addition of Isoquinoline: Isoquinoline (e.g., 15 mL, 128 mmol) is added dropwise to the stirred sulfuric acid, ensuring the internal temperature does not exceed +8°C.
-
Bromination: The reaction mixture is re-cooled to -20°C. Solid N-bromosuccinimide (NBS) (e.g., 27.3 g, 153 mmol) is added in portions, maintaining the temperature below -15°C.
-
Expertise & Experience: Using concentrated sulfuric acid as the solvent protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the substitution to the more electron-rich benzene ring. Strict temperature control is critical to favor bromination at the C5 position and minimize the formation of the 8-bromo isomer, which is difficult to separate.[6]
-
-
Reaction Monitoring & Quenching: The mixture is stirred at -20°C until TLC or HPLC analysis shows complete consumption of the starting material. The reaction is then carefully poured onto crushed ice (e.g., 1 kg).
-
Work-up and Isolation: The acidic solution is neutralized to pH 9 with concentrated aqueous ammonia, keeping the temperature below 25°C. The resulting precipitate is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by recrystallization (e.g., from heptane) or column chromatography to yield pure 5-bromoisoquinoline.
Step 2: Synthesis of 5-Bromo-8-chloroisoquinoline [5]
-
Reaction Setup: To a solution of 5-bromoisoquinoline (e.g., 20.5 g, 0.0985 mol) in concentrated sulfuric acid (e.g., 5.0 mL) at 0°C, add N-chlorosuccinimide (NCS) (e.g., 19.75 g, 0.148 mol).
-
Expertise & Experience: The bromo group at C5 is deactivating but ortho-, para-directing. However, under the strongly acidic conditions, the directing effect leads to chlorination at the available C8 position. NCS is a convenient and safer source of electrophilic chlorine compared to Cl₂ gas.
-
-
Reaction: The mixture is stirred and heated to 80°C for 2 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is poured into water (e.g., 50 mL) and neutralized with concentrated ammonium hydroxide. The product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to afford 5-Bromo-8-chloroisoquinoline, reportedly in high yield (96%).[5]
Synthesis Workflow Diagram
Caption: A representative cell survival pathway (PI3K/Akt/mTOR) targeted by kinase inhibitors.
Conclusion
5-Bromo-8-chloroisoquinoline is a strategically designed chemical intermediate with significant potential for applications in medicinal chemistry and materials science. Its well-defined structure, coupled with the differential reactivity of its two halogen substituents, makes it an ideal scaffold for the synthesis of diverse compound libraries. While direct biological data on this specific molecule remains to be published, the extensive body of research on the potent pharmacological activities of related halogenated isoquinolines strongly supports its value as a building block for the discovery of novel therapeutics. This guide provides the foundational chemical and synthetic knowledge required for researchers to effectively utilize 5-Bromo-8-chloroisoquinoline in their research and development programs.
References
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